3-[Bis(methylsulfanyl)methylidene]octan-2-OL
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Overview
Description
3-[Bis(methylsulfanyl)methylidene]octan-2-OL is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of an octane chain, with a bis(methylsulfanyl)methylidene group attached to the third carbon. This compound is notable for its unique structure, which combines both alcohol and sulfanyl functionalities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(methylsulfanyl)methylidene]octan-2-OL typically involves the reaction of octan-2-one with bis(methylsulfanyl)methane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the octan-2-one, allowing it to react with bis(methylsulfanyl)methane to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[Bis(methylsulfanyl)methylidene]octan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated alcohol.
Substitution: The sulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaBr) or amines (e.g., NH₃) can be used under basic conditions.
Major Products
Oxidation: Formation of 3-[Bis(methylsulfanyl)methylidene]octan-2-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[Bis(methylsulfanyl)methylidene]octan-2-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Bis(methylsulfanyl)methylidene]octan-2-OL involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the sulfanyl groups can engage in thiol-disulfide exchange reactions. These interactions can influence the compound’s biological activity and its ability to modulate specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-[Bis(methylsulfanyl)methylidene]octan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
1,3-Bis(methylsulfanyl)propan-2-OL: Contains a similar bis(methylsulfanyl)methylidene group but with a shorter carbon chain.
Uniqueness
3-[Bis(methylsulfanyl)methylidene]octan-2-OL is unique due to its combination of alcohol and sulfanyl functionalities, which confer distinct chemical and biological properties
Properties
CAS No. |
87711-85-1 |
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Molecular Formula |
C11H22OS2 |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
3-[bis(methylsulfanyl)methylidene]octan-2-ol |
InChI |
InChI=1S/C11H22OS2/c1-5-6-7-8-10(9(2)12)11(13-3)14-4/h9,12H,5-8H2,1-4H3 |
InChI Key |
MEQNDIHXJUWCMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C(SC)SC)C(C)O |
Origin of Product |
United States |
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